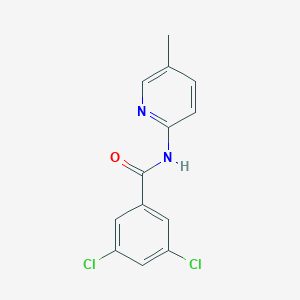
3,5-dichloro-N-(5-methyl-2-pyridinyl)benzamide
Vue d'ensemble
Description
3,5-dichloro-N-(5-methyl-2-pyridinyl)benzamide, commonly known as DMMPB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of DMMPB is not fully understood. It has been proposed that DMMPB exerts its biological effects by modulating various signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. DMMPB has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. DMMPB has also been found to inhibit the activity of MAPK, a signaling pathway that regulates cell growth and differentiation.
Biochemical and Physiological Effects:
DMMPB has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. DMMPB has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative damage. DMMPB has been shown to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the development of various diseases such as cancer and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DMMPB in lab experiments is its high purity and stability. DMMPB is also easy to synthesize and can be obtained in large quantities. However, one of the limitations of using DMMPB is its limited solubility in water, which may affect its bioavailability and pharmacokinetics. DMMPB is also relatively expensive compared to other compounds that have similar biological activities.
Orientations Futures
There are several future directions for the study of DMMPB. One area of research is the development of DMMPB derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of DMMPB and its derivatives. The development of DMMPB as a potential therapeutic agent for the treatment of various diseases such as cancer and neurodegenerative disorders is also an area of interest. The use of DMMPB as a tool for the study of various signaling pathways and biological processes is another potential direction for future research.
Conclusion:
In conclusion, DMMPB is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities such as anti-inflammatory, anti-cancer, and anti-oxidant properties. DMMPB has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect cells from oxidative damage. Despite its limitations, DMMPB has the potential to be developed as a therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of DMMPB and its derivatives and to explore their potential applications in scientific research.
Applications De Recherche Scientifique
DMMPB has been extensively studied for its potential application in scientific research. It has been found to have various biological activities such as anti-inflammatory, anti-cancer, and anti-oxidant properties. DMMPB has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. DMMPB has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
3,5-dichloro-N-(5-methylpyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c1-8-2-3-12(16-7-8)17-13(18)9-4-10(14)6-11(15)5-9/h2-7H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKBQAIBORLVAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



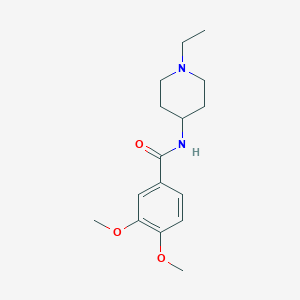
![N-[1-(tetrahydro-2-furanyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4431219.png)
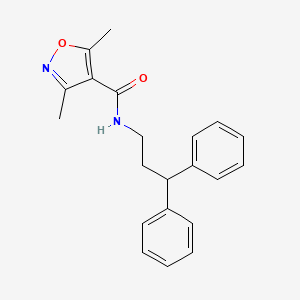
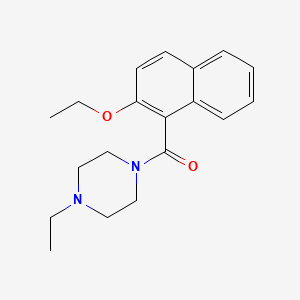
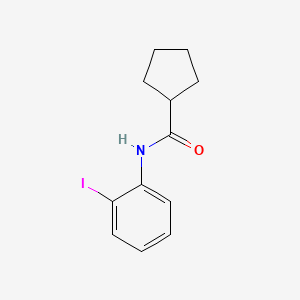

![N-(3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4431251.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-2-thiophenecarboxamide](/img/structure/B4431259.png)
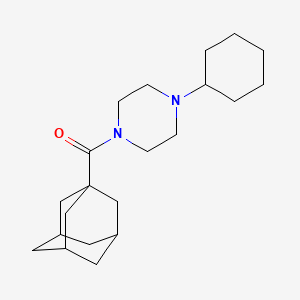

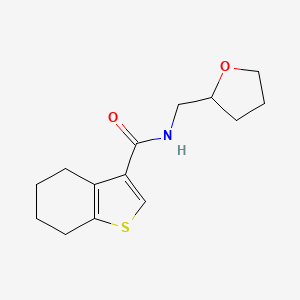
![1-(cyclopentylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4431301.png)
![ethyl 5-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4431305.png)
